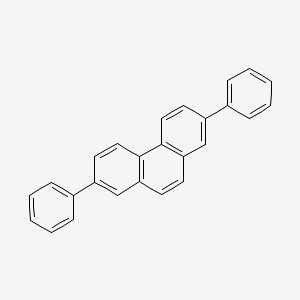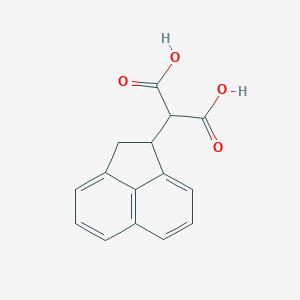
1-Acenaphthenemalonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acenaphthenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a unique structure with an acenaphthene backbone, which is a polycyclic aromatic hydrocarbon, and two carboxylic acid groups attached to a central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
1-Acenaphthenemalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.
科学研究应用
1-Acenaphthenemalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty polymers and materials with unique properties
作用机制
The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
相似化合物的比较
Similar Compounds
Malonic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a central carbon atom.
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar backbone structure but lacking the carboxylic acid groups.
Acenaphthenequinone: An oxidized derivative of acenaphthene with ketone functional groups.
Uniqueness
1-Acenaphthenemalonic acid is unique due to its combination of an acenaphthene backbone and malonic acid functionality.
属性
CAS 编号 |
40745-37-7 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC 名称 |
2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19) |
InChI 键 |
YYWXGCHGKLJVAE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


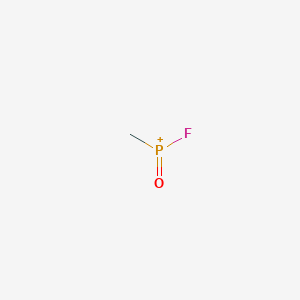



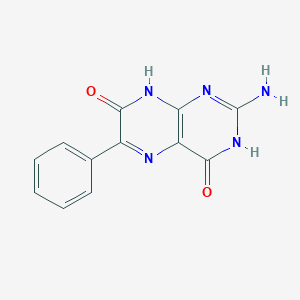



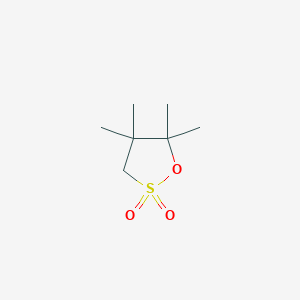
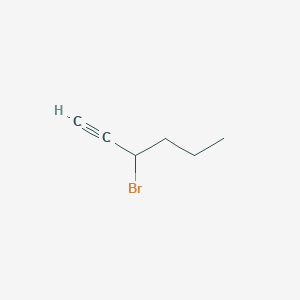
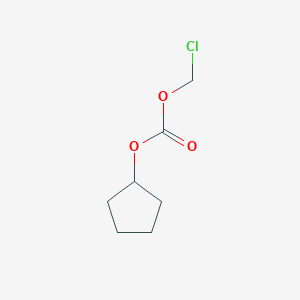
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

